N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide
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Overview
Description
N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide is an organohalogen compound and a member of quinolines.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide have shown significant antimicrobial activities. Research on novel pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, which share structural similarities with the compound , demonstrated notable antimicrobial properties. These derivatives were characterized using various spectroscopic methods and evaluated for their antimicrobial activity, indicating a potential application of similar compounds in fighting bacterial and fungal infections (Raval, Desai, & Desai, 2012).
Antitumor and Antiproliferative Activities
Derivatives similar to N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide have been synthesized and shown to exhibit potent antiproliferative activities against various human cancer cell lines. For instance, a study on the synthesis of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid and their assessment against human cancer cell lines (e.g., liver, breast, and colon carcinoma) revealed that these compounds could induce apoptotic cell death and halt cancer cell proliferation. Such findings highlight the potential of structurally similar compounds in cancer research and treatment (Cankara Pirol et al., 2014).
Synthesis and Characterization
The synthesis of compounds related to N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide often involves novel methodologies and thorough characterization. For example, the efficient synthesis and characterization of pyrazole-appended quinolinyl chalcones, which bear resemblance to the compound , have been studied. These compounds were synthesized using methods like the Claisen–Schmidt condensation and characterized using various spectroscopic techniques. Such studies provide insights into the synthetic routes and properties of similar heterocyclic compounds (Prasath et al., 2015).
properties
Product Name |
N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide |
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Molecular Formula |
C18H12BrClN4O2 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
N-(5-bromoquinolin-8-yl)-5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12BrClN4O2/c19-14-4-5-15(17-13(14)2-1-7-21-17)23-18(25)16-6-3-12(26-16)10-24-9-11(20)8-22-24/h1-9H,10H2,(H,23,25) |
InChI Key |
CPKYQFBAOTXYCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Cl)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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